Cas no 766-33-6 (2,5,5-trimethyl-1,3-dioxane)

2,5,5-trimethyl-1,3-dioxane 化学的及び物理的性質
名前と識別子
-
- 2,5,5-trimethyl-1,3-dioxane
- 1,3-dioxane, 2,5,5-trimethyl-
- 2,5,5-Trimethyl-[1,3]dioxane
- DB-216703
- AI3-19055
- AKOS026743488
- SCHEMBL1937905
- EN300-188227
- 766-33-6
- DTXSID90227406
-
- インチ: InChI=1S/C7H14O2/c1-6-8-4-7(2,3)5-9-6/h6H,4-5H2,1-3H3
- InChIKey: WKHMCZHHXYIWCS-UHFFFAOYSA-N
- ほほえんだ: CC1OCC(CO1)(C)C
計算された属性
- せいみつぶんしりょう: 130.09942
- どういたいしつりょう: 130.099379685g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 89.1
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 18.5Ų
じっけんとくせい
- PSA: 18.46
2,5,5-trimethyl-1,3-dioxane 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-188227-2.5g |
2,5,5-trimethyl-1,3-dioxane |
766-33-6 | 95% | 2.5g |
$1931.0 | 2023-09-18 | |
Enamine | EN300-188227-1g |
2,5,5-trimethyl-1,3-dioxane |
766-33-6 | 95% | 1g |
$986.0 | 2023-09-18 | |
1PlusChem | 1P005WKO-2.5g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 2.5g |
$2449.00 | 2024-04-21 | |
Enamine | EN300-188227-1.0g |
2,5,5-trimethyl-1,3-dioxane |
766-33-6 | 95% | 1g |
$986.0 | 2023-06-08 | |
Enamine | EN300-188227-5.0g |
2,5,5-trimethyl-1,3-dioxane |
766-33-6 | 95% | 5g |
$2858.0 | 2023-06-08 | |
A2B Chem LLC | AC74696-10g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 10g |
$4494.00 | 2024-04-19 | |
Aaron | AR005WT0-10g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 10g |
$5850.00 | 2023-12-13 | |
1PlusChem | 1P005WKO-10g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 10g |
$5298.00 | 2024-04-21 | |
1PlusChem | 1P005WKO-1g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 1g |
$1281.00 | 2024-04-21 | |
Aaron | AR005WT0-2.5g |
1,3-Dioxane, 2,5,5-trimethyl- |
766-33-6 | 95% | 2.5g |
$2681.00 | 2025-01-23 |
2,5,5-trimethyl-1,3-dioxane 関連文献
-
Nitesh Panchal,Piers R. J. Gaffney Org. Biomol. Chem. 2009 7 4832
-
Nitesh Panchal,Piers R. J. Gaffney Org. Biomol. Chem. 2009 7 4832
-
Vincenzo Cocheo,Caterina Boaretto,Franco Quaglio,Paolo Sacco,Roberto Zannetti Analyst 1991 116 1337
2,5,5-trimethyl-1,3-dioxaneに関する追加情報
2,5,5-TriMethyl-1,3-Dioxane (CAS No. 766-33-6): A Comprehensive Overview
2,5,5-TriMethyl-1,3-Dioxane, also known by its CAS registry number 766-33-6, is a cyclic ether compound with a unique molecular structure that has garnered significant attention in various scientific and industrial applications. This compound belongs to the class of dioxanes, which are widely recognized for their versatility and utility in organic synthesis and material science. The molecule consists of a six-membered ring with two oxygen atoms at positions 1 and 3, and three methyl groups attached at positions 2, 5, and 5. This specific arrangement imparts distinctive chemical properties that make it valuable in numerous contexts.
The synthesis of 2,5,5-TriMethyl-1,3-Dioxane typically involves the cyclization of diols or related precursors under specific reaction conditions. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly routes to this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the dioxane ring with high selectivity and yield. These developments underscore the importance of continuous innovation in chemical synthesis to meet the growing demand for such compounds in diverse industries.
One of the most notable applications of 2,5,5-TriMethyl-1,3-Dioxane is in the field of polymer science. The compound serves as a versatile monomer for the production of high-performance polymers with tailored properties such as thermal stability, mechanical strength, and resistance to environmental factors. Recent studies have demonstrated its potential as a building block for bio-based polymers, aligning with global efforts to develop sustainable materials that reduce reliance on fossil fuels.
In addition to its role in polymer synthesis, 2,5,5-TriMethyl-1,3-Dioxane has found applications in pharmaceuticals and agrochemicals. Its ability to form stable complexes with metal ions makes it a valuable ligand in coordination chemistry. For example, researchers have utilized this compound to design metallo-drugs with enhanced efficacy against various diseases. Furthermore, its use as a solvent in organic reactions has been explored due to its excellent dissolving power and compatibility with a wide range of substrates.
The environmental impact of 2,5,5-TriMethyl-1,3-Dioxane has also been a subject of recent research interest. Studies have focused on its biodegradation pathways and toxicity profiles to assess its safety for industrial and consumer applications. Findings indicate that under aerobic conditions, the compound undergoes rapid microbial degradation without producing harmful byproducts. This information is crucial for regulatory bodies and industries aiming to comply with environmental standards while utilizing this compound effectively.
From a structural perspective,2 , 5 , 5 - TriMethyl - 1 , 3 - Dioxane exhibits interesting stereochemical properties due to the presence of multiple methyl substituents on the ring system. These substituents influence the molecule's conformational flexibility and intermolecular interactions, which are critical factors in determining its physical properties such as melting point and solubility.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of 2 , 5 , 5 - TriMethyl - 1 , 3 - Dioxane . Quantum mechanical calculations have revealed that the oxygen atoms within the dioxane ring exhibit significant electron-withdrawing effects , which enhance the electrophilic character of certain positions on the ring . This understanding has facilitated the design of novel reaction pathways that exploit these electronic features for selective functionalization of the molecule.
In conclusion,2 , 5 , 5 - TriMethyl - 1 , 3 - Dioxane ( CAS No .766 - 33 -6 ) stands out as a multifaceted compound with promising potential across various domains . Its unique chemical properties , coupled with ongoing research into its synthesis , applications , and environmental behavior , ensure that it will remain a focal point for scientific exploration in years to come . As industries continue to seek innovative solutions driven by sustainable practices , compounds like 2 , 5 , 5 - TriMethyl - 1 , 3 - Dioxane are poised to play pivotal roles in shaping future technologies .
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